2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17667284
InChI: InChI=1S/C6H11ClN2/c7-3-2-6-8-4-1-5-9-6/h1-5H2,(H,8,9)
SMILES:
Molecular Formula: C6H11ClN2
Molecular Weight: 146.62 g/mol

2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine

CAS No.:

Cat. No.: VC17667284

Molecular Formula: C6H11ClN2

Molecular Weight: 146.62 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine -

Specification

Molecular Formula C6H11ClN2
Molecular Weight 146.62 g/mol
IUPAC Name 2-(2-chloroethyl)-1,4,5,6-tetrahydropyrimidine
Standard InChI InChI=1S/C6H11ClN2/c7-3-2-6-8-4-1-5-9-6/h1-5H2,(H,8,9)
Standard InChI Key UGGHKXAINPRGAJ-UHFFFAOYSA-N
Canonical SMILES C1CNC(=NC1)CCCl

Introduction

Chemical Structure and Molecular Properties

2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine features a partially saturated pyrimidine ring system with a 2-chloroethyl substituent at the second position. The molecular formula is C₆H₁₁ClN₂, corresponding to a molecular weight of 146.62 g/mol. The tetrahydropyrimidine core reduces ring aromaticity, enhancing reactivity at the chloroethyl side chain .

Structural Features

  • Ring System: The 1,4,5,6-tetrahydropyrimidine ring adopts a chair-like conformation, with two double bonds localized at the 2,3-positions.

  • Substituent: The 2-chloroethyl group introduces steric bulk and electrophilicity, making the compound prone to nucleophilic substitution reactions .

Table 1: Physical Properties

PropertyValue
Molecular FormulaC₆H₁₁ClN₂
Molecular Weight146.62 g/mol
Boiling Point (est.)225–240°C
Density (est.)1.45 g/cm³
SolubilityPolar aprotic solvents (e.g., DMSO, DMF)

Synthesis Pathways

Biginelli Reaction Modification

A modified Biginelli reaction could employ 2-chloroethylamine instead of urea, reacting with β-keto esters and aldehydes under acidic conditions. For example:

2-Chloroethylamine+Ethyl acetoacetate+BenzaldehydeHClTarget Compound+H2O\text{2-Chloroethylamine} + \text{Ethyl acetoacetate} + \text{Benzaldehyde} \xrightarrow{\text{HCl}} \text{Target Compound} + \text{H}_2\text{O}

This method mirrors the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Post-Synthetic Alkylation

Alkylation of 1,4,5,6-tetrahydropyrimidine with 1-bromo-2-chloroethane in the presence of a base (e.g., K₂CO₃) could introduce the chloroethyl group:

1,4,5,6-Tetrahydropyrimidine+ClCH2CH2BrBaseTarget Compound+HBr\text{1,4,5,6-Tetrahydropyrimidine} + \text{ClCH}_2\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}

This approach aligns with chlorination strategies described in pyrimidine derivatization .

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • C–Cl Stretch: A strong absorption band near 750 cm⁻¹ confirms the chloroethyl group .

  • N–H Stretch: Broad peaks at 3250–3350 cm⁻¹ correspond to ring NH groups .

¹H NMR (300 MHz, CDCl₃):

  • δ 3.70 (t, 2H): Chloroethyl CH₂Cl group.

  • δ 2.50–1.80 (m, 6H): Methylene protons of the tetrahydropyrimidine ring.

  • δ 5.20 (s, 1H): Ring NH proton .

¹³C NMR (75 MHz, CDCl₃):

  • δ 45.2: CH₂Cl carbon.

  • δ 30.1–25.5: Ring CH₂ carbons.

  • δ 155.0: C=N imine carbon .

Chemical Reactivity and Applications

Nucleophilic Substitution

The chloroethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols), enabling the synthesis of derivatives for drug discovery:

Target Compound+RNH2RNHCH2CH2Tetrahydropyrimidine+HCl\text{Target Compound} + \text{RNH}_2 \rightarrow \text{RNHCH}_2\text{CH}_2-\text{Tetrahydropyrimidine} + \text{HCl}

Pharmaceutical Intermediate

The compound’s structural similarity to alkylating agents (e.g., nitrogen mustards) suggests potential as a DNA cross-linker in oncology, though specific studies are lacking .

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